Methyl 4-Fmoc-piperazine-2-acetate
Description
Methyl 4-Fmoc-piperazine-2-acetate is a piperazine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N4 position and a methyl ester at the acetoxy group. This compound is widely used in organic synthesis, particularly in peptide chemistry and drug development, due to its dual functionality: the Fmoc group enables selective deprotection under basic conditions, while the methyl ester enhances solubility and facilitates coupling reactions. Its molecular formula is C₂₁H₂₂N₂O₄, with a molecular weight of 366.41 g/mol .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-21(25)12-15-13-24(11-10-23-15)22(26)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,23H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVONOPHPYDOXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173452 | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-87-1 | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin-Bound Amine Preparation
Solid-phase synthesis, as demonstrated in piperazine-2-carboxamide libraries, begins with the immobilization of a piperazine derivative on MicroKans™ or similar resins. For Methyl 4-Fmoc-piperazine-2-acetate, the 2-acetate group is introduced via acylation of a resin-bound piperazine precursor. A typical protocol involves:
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Swelling the resin in dimethylformamide (DMF).
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Coupling 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid using HBTU and DIEA as activators.
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Sequential washing with DMF, dichloromethane (DCM), and diethyl ether to remove excess reagents.
This method achieves >90% coupling efficiency, as verified by Kaiser tests.
Fmoc Deprotection and Esterification
Solution-Phase Synthesis Strategies
Regioselective Fmoc Protection
In solution-phase synthesis, regioselectivity is achieved through temporary silylation of one piperazine nitrogen. For example:
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Silylate the 2-nitrogen with tert-butyldimethylsilyl chloride (TBDMS-Cl) in methylene chloride.
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Protect the 4-nitrogen with Fmoc-Cl under alkaline conditions (pH 9–10).
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Remove the silyl group using tetrabutylammonium fluoride (TBAF).
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Esterify the acetic acid moiety with methyl iodide and potassium carbonate.
This four-step sequence affords the target compound in 78% overall yield.
Catalytic Hydrogenation
A patent by CN102887854B discloses a related method for piperidine-2-carboxylates, adaptable to piperazine systems. Key steps include:
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Oxidizing 4-picoline-2-carboxylic acid ethyl ester with phosphomolybdic acid and hydrogen peroxide.
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Reducing the intermediate with palladium charcoal and formic acid under 50°C.
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Converting the resultant amine to this compound via Fmoc-Cl acylation and methanol esterification.
Comparative Analysis of Methods
The table below evaluates critical parameters across synthesis routes:
| Parameter | Solid-Phase | Solution-Phase | Catalytic Hydrogenation |
|---|---|---|---|
| Yield | 92% | 78% | 76% |
| Purity (HPLC) | >95% | 90% | 88% |
| Reaction Time | 48 h | 24 h | 20 h |
| Scalability | Limited | High | Moderate |
| Cost Efficiency | Low | Medium | High |
Solid-phase synthesis offers superior purity but suffers from scalability limitations, while catalytic hydrogenation balances cost and efficiency for industrial applications.
Optimization Strategies
Solvent Systems
Optimal solvent selection impacts reaction kinetics and purity:
Catalysts and Reagents
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HBTU/DIEA : Preferred for amide couplings due to low epimerization risk.
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Palladium charcoal : Critical for hydrogenolysis, though 10% loading maximizes cost-effectiveness without compromising activity.
Challenges and Solutions
Regioselective Protection
Competitive reactions at piperazine nitrogens are mitigated by:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Fmoc-piperazine-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The Fmoc group is typically removed using a mild base such as piperidine or piperazine in an organic solvent like dimethylformamide.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include the free amine after Fmoc removal, oxidized derivatives, and substituted products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-Fmoc-piperazine-2-acetate has a wide range of applications in scientific research:
Chemistry: It is extensively used in solid-phase peptide synthesis as a protecting group for amines, facilitating the synthesis of complex peptides.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is utilized in the production of various peptide-based materials and products.
Mechanism of Action
The mechanism of action of Methyl 4-Fmoc-piperazine-2-acetate primarily involves the removal of the Fmoc group during peptide synthesis. The removal process proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination that yields a highly reactive dibenzofulvene intermediate. This intermediate is immediately trapped by the secondary amine to form stable adducts .
Comparison with Similar Compounds
4-Methyl-1-piperazine acetic acid
- Structure : Lacks the Fmoc group and methyl ester; instead, it has a methyl group at the N4 position and a free carboxylic acid.
- Applications : Primarily used as a building block for modifying pharmacokinetic properties of drug candidates, such as solubility and bioavailability .
- Key Difference : The absence of the Fmoc group limits its utility in stepwise synthesis requiring orthogonal protection strategies.
4-Boc-1-Fmoc-2-piperazineacetic acid
- Structure : Contains both Boc (tert-butoxycarbonyl) and Fmoc protecting groups on the piperazine ring.
- Molecular Weight : 466.53 g/mol (C₂₆H₃₀N₂O₆), significantly higher due to the Boc group .
- Applications : Used in multistep syntheses where sequential deprotection (Boc via acidolysis, Fmoc via base) is required. This dual protection enhances synthetic flexibility compared to Methyl 4-Fmoc-piperazine-2-acetate .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structure : Similar to this compound but lacks the methyl ester, resulting in a free carboxylic acid.
- CAS Number : 180576-05-0 .
- Applications : The free carboxylic acid allows direct conjugation to amines or alcohols, making it preferable for solid-phase synthesis. However, the absence of the ester reduces its stability in aqueous conditions compared to the methyl ester derivative .
1-Fmoc-2-Methyl-piperazine hydrochloride
- Structure : Features a methyl group at the C2 position of the piperazine ring and an Fmoc group at N1.
- Synthesis : Prepared via regioselective Fmoc protection of 2-methylpiperazine, confirmed by X-ray crystallography .
Comparative Data Table
Pharmacological and Industrial Relevance
- This compound is favored in automated peptide synthesizers due to its balanced solubility and stability.
- Derivatives like 1-Fmoc-2-Methyl-piperazine HCl are critical in developing kinase inhibitors, where steric effects modulate target binding .
Q & A
What are the common synthetic routes for Methyl 4-Fmoc-piperazine-2-acetate, and what key reaction conditions are involved?
Basic Research Question
this compound is typically synthesized via sequential protection and coupling reactions. A standard approach involves:
- Fmoc Protection : Introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the piperazine nitrogen under basic conditions (e.g., using diisopropylethylamine in DMF) to prevent unwanted side reactions .
- Acetylation : Coupling acetic acid derivatives to the piperazine ring using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is employed to isolate the product, followed by recrystallization for higher purity .
Key conditions include anhydrous solvents, controlled temperatures (reflux at 70–80°C for coupling steps), and inert atmospheres to prevent hydrolysis of the Fmoc group.
How is the purity and structural integrity of this compound typically verified in research settings?
Basic Research Question
Researchers use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm the presence of Fmoc (aromatic protons at δ 7.3–7.8 ppm) and acetate methyl groups (δ 3.6–3.8 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity, often achieving >95% with optimized mobile phases (e.g., acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 403.18 for CHNO) .
What strategies are recommended to resolve contradictions in solubility data reported for this compound across different studies?
Advanced Research Question
Discrepancies in solubility often arise from solvent polarity, pH, and temperature variations. Methodological solutions include:
- Solvent Screening : Test dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF) under standardized conditions (e.g., 25°C, 1 atm) .
- pH Adjustment : Solubility in aqueous buffers (e.g., phosphate-buffered saline) improves at mildly acidic pH (4.5–6.0), where the acetate group remains protonated .
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% v/v) to enhance solubility for biological assays without destabilizing the Fmoc group .
How can researchers optimize the coupling efficiency of the Fmoc group in the synthesis of this compound?
Advanced Research Question
Coupling efficiency depends on reagent selection and reaction kinetics:
- Activators : EDCI/HOBt (hydroxybenzotriazole) reduces racemization and improves yield compared to DCC (dicyclohexylcarbodiimide) .
- Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to piperazine ensures complete protection while minimizing side products .
- Reaction Monitoring : TLC (thin-layer chromatography) with ninhydrin staining tracks deprotection intermediates, allowing real-time adjustments .
What analytical approaches are used to determine the stereochemical configuration of this compound, especially when chiral centers are present?
Advanced Research Question
Chiral resolution and structural elucidation involve:
- X-ray Crystallography : Single-crystal diffraction confirms absolute configuration, as demonstrated in piperazine salt studies (e.g., CCDC 2012924) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases separate enantiomers .
- Circular Dichroism (CD) : CD spectra distinguish R/S configurations by correlating Cotton effects with known standards .
How do researchers address stability issues of this compound during long-term storage?
Advanced Research Question
Stability protocols include:
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation of the Fmoc group .
- Desiccants : Use silica gel or molecular sieves in storage containers to mitigate hydrolysis .
- Periodic Reanalysis : Monitor purity via HPLC every 6 months to detect degradation products (e.g., free piperazine or FMOC-OH) .
What methodologies are employed to study the biological activity of this compound in receptor-binding assays?
Advanced Research Question
Key approaches include:
- Radioligand Displacement : Compete with H-labeled ligands (e.g., serotonin receptor antagonists) to measure IC values .
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (k/k) are quantified using immobilized receptor proteins .
- Molecular Docking : Software like AutoDock Vina predicts binding poses in receptor active sites, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
